2,6-Difluorobenzoyl chloride is an aromatic compound with the molecular formula and a molecular weight of 176.55 g/mol. It is characterized by the presence of two fluorine atoms at the 2 and 6 positions of the benzene ring, along with a carbonyl group (C=O) and a chlorine atom attached to the benzene, making it a member of the acyl chloride family. This compound typically appears as a white to light yellow solid and has a melting point ranging from 34 to 38 °C, with a boiling point around 172-173 °C at 640 mmHg .
The compound is known for being lachrymatory, indicating that it can cause tearing upon exposure, and it is soluble in organic solvents such as acetone and dimethyl sulfoxide but insoluble in water .
2,6-Difluorobenzoyl chloride is a corrosive and lachrymatory (tear-inducing) compound. It can cause skin and eye irritation upon contact. Inhalation can irritate the respiratory tract. It is also suspected to be a carcinogen [].
Proper safety precautions should be taken when handling this compound, including:
The reactivity of this compound is influenced by the electron-withdrawing nature of the fluorine substituents, which enhances its electrophilicity .
While specific biological activity data for 2,6-difluorobenzoyl chloride is limited, compounds with similar structures often exhibit significant biological properties. For instance, derivatives of benzoyl chlorides are known to have applications in pharmaceutical chemistry due to their ability to modify biological targets. The introduction of fluorine atoms can also enhance metabolic stability and bioavailability .
2,6-Difluorobenzoyl chloride can be synthesized through various methods:
These synthesis routes highlight its accessibility for use in organic synthesis and medicinal chemistry .
The primary applications of 2,6-difluorobenzoyl chloride include:
Interaction studies involving 2,6-difluorobenzoyl chloride often focus on its reactivity with biological molecules. For example:
These studies are crucial for understanding its potential therapeutic applications .
Several compounds share structural similarities with 2,6-difluorobenzoyl chloride. Here are some notable examples:
Compound Name | Structure | Similarity | Unique Features |
---|---|---|---|
3,5-Dimethyl-2,4,6-trifluorobenzoyl chloride | C10H8ClF3O | High | Contains three fluorine atoms |
2,6-Difluoro-3-methylbenzoyl chloride | C8H7ClF2O | High | Methyl substitution at position 3 |
2-Fluoro-5-methylbenzoyl chloride | C8H8ClF | Moderate | Contains only one fluorine atom |
The uniqueness of 2,6-difluorobenzoyl chloride lies in its specific arrangement of two fluorine atoms at the ortho positions relative to the carbonyl group, which can significantly influence its reactivity and potential applications in organic synthesis compared to other similar compounds .
Flammable;Corrosive